九聚精氨酸

描述

Nona-arginine, also known as Arg9 or R9, is a type of cell-penetrating peptide (CPP). CPPs are characterized by their ability to promote the receptor-independent cellular uptake of membrane-impermeable macromolecules, such as peptides, proteins, nucleic acids, and nanoparticles . CPPs are usually short peptides with less than 30 amino acids .

Physical And Chemical Properties Analysis

While specific physical and chemical properties of Nona-arginine were not found in the search results, it’s known that arginine-rich peptides like Nona-arginine can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions .

科学研究应用

细胞穿透肽 (CPPs)

九聚精氨酸是一种富含精氨酸的细胞穿透肽 (CPP)。 人们发现 CPPs 可以将化学药物、核酸和大分子递送到细胞膜,为外源物质进入细胞开辟了一条新的途径 . 序列设计和穿透机制至关重要 .

药物/RNA 递送系统

利用这种穿透能力,富含精氨酸的肽的生物医学应用得到了更新,包括药物/RNA 递送系统 . 它们可以通过非共价相互作用(包括静电相互作用)与带负电荷的药物分子和细胞膜相互作用 .

生物传感器

富含精氨酸的肽(如九聚精氨酸)已被用于生物传感器的开发 . 它们穿透细胞膜的能力使它们成为此应用的理想选择 .

血脑屏障 (BBB) 穿透

富含精氨酸的肽已显示出穿透血脑屏障 (BBB) 的潜力,而血脑屏障是药物进入大脑的重大障碍 .

膜内吞机制

富含精氨酸的 CPPs(如九聚精氨酸)具有独特的性质,使其能够使用不同的摄取机制将各种货物内吞 . 这具有广泛的适用性,使 CPPs 成为细胞递送领域的热门工具 .

与阴离子膜的相互作用

作用机制

Target of Action

Nona-arginine, also known as (Arg)9, is a cell-penetrating peptide (CPP) composed of nine arginine residues . The primary targets of (Arg)9 are cellular plasma membranes . It interacts with these membranes to facilitate the delivery of various cargoes into cells .

Mode of Action

(Arg)9 interacts with its targets, the cellular plasma membranes, through a process known as direct membrane translocation . This interaction allows (Arg)9 to penetrate the cell membranes and deliver its cargoes into the cells . The calcium channel Orai1 plays a crucial role in triggering the rapid uptake of the peptides .

Biochemical Pathways

The biochemical pathways affected by (Arg)9 are primarily related to arginine metabolism. Arginine can be metabolized via the arginase pathway, which limits arginine availability for nitric oxide (NO) synthesis . The product of this pathway, ornithine, can further feed into the downstream pathways of polyamine and proline syntheses, which are important for cellular proliferation and tissue repair .

Pharmacokinetics

It’s known that the salt form of (arg)9, known as (arg)9 acetate, generally has better water solubility and stability than the free form .

Result of Action

(Arg)9 exhibits neuroprotective activity, providing significant neuroprotection in a dose-response manner following glutamic acid exposure . It is less effective in the kainic acid model .

Action Environment

The action of (Arg)9 can be influenced by various environmental factors. For instance, the amino acid sequence is a key factor that determines the cellular internalization mechanism . Furthermore, the non-cytotoxic nature and the wide applicability make (Arg)9 a trending tool for cellular delivery .

未来方向

Arginine-rich peptides like Nona-arginine have attracted substantial scientific attention due to their unique cell penetration properties . They have potential applications in drug/RNA delivery systems, biosensors, and blood-brain barrier (BBB) penetration . Understanding the membrane internalization mechanisms and design strategies of CPPs will expand their potential applications in clinical trials .

生化分析

Biochemical Properties

Nona-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that nona-arginine can induce spikes in intracellular calcium concentration, which correlates with the efficiency of the peptide entry . This suggests that an increase in intracellular calcium precedes and is required for peptide entry .

Cellular Effects

Nona-arginine has profound effects on various types of cells and cellular processes. It influences cell function by inducing a very effective non-endocytic entry pathway specific for cationic peptides . This pathway is inhibited by depletion of the intracellular ATP pool , suggesting that ATP is crucial for the entry of nona-arginine into cells.

Molecular Mechanism

Nona-arginine exerts its effects at the molecular level through several mechanisms. It induces repetitive spikes in intracellular calcium concentration, which is suggested to precede and be required for peptide entry . Furthermore, nona-arginine is found to induce transient cell-surface exposure of phosphatidylserine (PS), a lipid normally residing only in the inner leaflet of the plasma membrane . This suggests the importance of PS externalization in the process of nona-arginine entry into cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nona-arginine change over time. At a concentration of 1-2 μM and a rapid temperature drop to 15°C, nona-arginine induces a very effective non-endocytic entry pathway specific for cationic peptides . This suggests that the peptide’s stability and degradation, as well as its long-term effects on cellular function, can be influenced by temperature and concentration.

Dosage Effects in Animal Models

The effects of nona-arginine vary with different dosages in animal models. For instance, nona-arginine shows neuroprotective effects and reduces infarct volume when administered at a dosage of 1 μM/kg in a permanent middle cerebral artery stroke model in male Sprague–Dawley rats .

Transport and Distribution

Nona-arginine is transported and distributed within cells and tissues through specific pathways. It induces a very effective non-endocytic entry pathway specific for cationic peptides , suggesting a unique mechanism for its transport and distribution.

Subcellular Localization

Given its ability to induce a non-endocytic entry pathway, it is likely that nona-arginine is localized to specific compartments or organelles within the cell .

属性

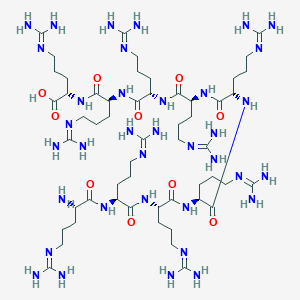

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNKPNYCNUKOAU-VXJRNSOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H110N36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143413-47-2 | |

| Record name | Nona-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nona-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

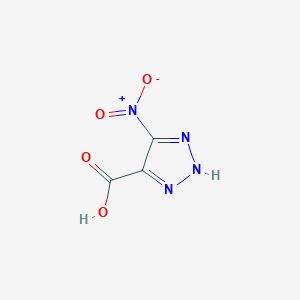

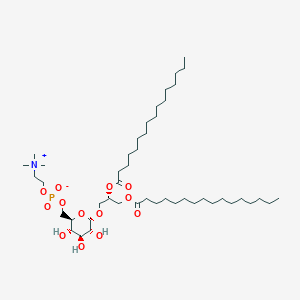

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does nona-arginine interact with cell membranes?

A1: Nona-arginine interacts with cell membranes primarily through electrostatic interactions between its positively charged arginine residues and negatively charged components of the membrane, such as glycosaminoglycans and phospholipids. [, , , , , ] This interaction can lead to membrane destabilization and subsequent cellular uptake through various mechanisms, including endocytosis and direct penetration. [, , , ]

Q2: What are the downstream effects of nona-arginine once inside the cell?

A2: The downstream effects of nona-arginine are largely dependent on the cargo it delivers. R9 itself primarily acts as a carrier and does not possess inherent biological activity. [] Once inside the cell, R9-cargo complexes can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. [, , ] The specific localization and subsequent effects depend on the nature of the cargo and its intended target.

Q3: Can nona-arginine induce toxicity in cells?

A3: While generally considered non-toxic, nona-arginine can induce toxicity at high concentrations. [, ] The concentration threshold for toxicity varies depending on the cell type, cargo, and experimental conditions.

Q4: What is the molecular formula and weight of nona-arginine?

A4: The molecular formula of nona-arginine is C45H98N36O10, and its molecular weight is 1267.5 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize nona-arginine?

A5: Common spectroscopic techniques used to characterize nona-arginine include: * Circular dichroism (CD) spectroscopy: To study the secondary structure of the peptide in solution and in complex with membranes. [, ] * Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the three-dimensional structure and dynamics of the peptide. [, ] * UV-Vis spectroscopy: To investigate the aggregation properties of the peptide. []

Q6: How does the performance of nona-arginine as a delivery vector vary under different conditions?

A6: The performance of nona-arginine is influenced by factors such as: * Peptide concentration: Higher concentrations can enhance uptake but also increase the risk of toxicity. [] * Cargo properties: Size, charge, and hydrophobicity of the cargo can affect complex formation and cellular uptake. [, ] * Cell type: Different cell types exhibit varying sensitivities to nona-arginine and different uptake mechanisms. [] * Environmental factors: Temperature, pH, and ionic strength can impact peptide stability and membrane interactions. [, ]

Q7: How do modifications to the nona-arginine structure affect its activity?

A7: Modifications to the nona-arginine structure, such as: * Chain length: Increasing or decreasing the number of arginine residues can impact membrane binding and cellular uptake. [] * Amino acid substitutions: Replacing arginine with other amino acids can alter charge distribution and affect interactions with membranes and cargo. [] * Cyclization: Introducing cyclic structures can enhance stability and improve cellular uptake. [] * Lipid conjugation: Adding lipid moieties can facilitate membrane interactions and improve cellular uptake. []

Q8: What are the challenges associated with formulating nona-arginine for therapeutic applications?

A8: Challenges include: * Proteolytic degradation: Nona-arginine is susceptible to degradation by proteases, which can limit its efficacy in vivo. [] * Short half-life: Rapid clearance from circulation can reduce bioavailability and therapeutic efficacy. []

Q9: What strategies are being explored to improve the stability and bioavailability of nona-arginine formulations?

A9: Strategies include: * Chemical modifications: Introducing non-natural amino acids or chemical modifications to the peptide backbone can enhance resistance to degradation. [] * Nanoparticle encapsulation: Encapsulating nona-arginine within nanoparticles can protect it from degradation and prolong its circulation time. [, ] * Conjugation to polymers: Attaching nona-arginine to polymers like polyethylene glycol (PEG) can improve stability and reduce immunogenicity. []

Q10: How is nona-arginine being explored for targeted drug delivery?

A10: Nona-arginine can be conjugated to targeting ligands, such as antibodies, peptides, or small molecules, to direct the delivery of cargo to specific cell types or tissues. [, , ]

Q11: How are computational methods being used to study nona-arginine?

A11: Computational methods, such as molecular dynamics (MD) simulations, are used to: * Investigate peptide-membrane interactions: Simulating the behavior of nona-arginine at the membrane interface to understand its penetration mechanism. [, ] * Design more efficient CPPs: Optimizing peptide sequences and modifications to improve membrane translocation and cargo delivery. []

Q12: What are some examples of in vitro and in vivo applications of nona-arginine for drug delivery?

A12: Examples include: * Gene delivery: Delivery of siRNA and plasmid DNA for gene silencing and gene editing applications. [, , ] * Protein delivery: Delivery of therapeutic proteins and peptides, such as antibodies and enzymes, into cells. [, ] * Nanoparticle delivery: Facilitating the cellular uptake of nanoparticles for imaging and drug delivery applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)